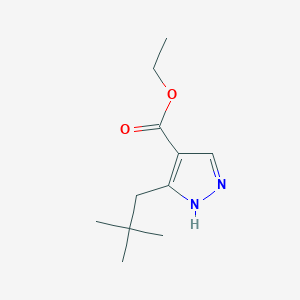

5-(2,2-Dimethylpropyl)-1H-pyrazole-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

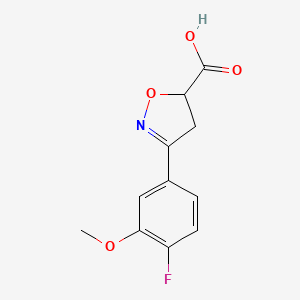

The compound “5-(2,2-Dimethylpropyl)-1H-pyrazole-4-carboxylic acid” is an organic compound containing a pyrazole ring and a carboxylic acid group. Pyrazole is a heterocyclic compound characterized by a 5-membered ring with two nitrogen atoms and three carbon atoms. The 2,2-dimethylpropyl group is an alkyl chain, and the carboxylic acid group (-COOH) is a common functional group in organic chemistry .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the 2,2-dimethylpropyl group, and the carboxylic acid group. The exact arrangement of these groups would depend on the specific synthesis process .Chemical Reactions Analysis

As an organic compound containing a pyrazole ring and a carboxylic acid group, this compound could potentially undergo a variety of chemical reactions. The pyrazole ring might participate in reactions with electrophiles or nucleophiles, and the carboxylic acid group could undergo reactions typical for carboxylic acids, such as esterification or amide formation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylic acid group could make the compound polar and capable of forming hydrogen bonds, which could affect its solubility in different solvents .Aplicaciones Científicas De Investigación

5-(2,2-Dimethylpropyl)-1H-pyrazole-4-carboxylic acid has a variety of scientific research applications. It is used as an intermediate in the synthesis of several pharmaceuticals, such as anti-inflammatory drugs and antifungal agents. It is also used as a starting material for the synthesis of other pyrazole derivatives, which are used as inhibitors of cyclooxygenase-2 (COX-2) and other enzymes. In addition, this compound has been used in the synthesis of several bioactive compounds, such as inhibitors of histone deacetylases (HDACs) and other epigenetic enzymes.

Mecanismo De Acción

The mechanism of action of 5-(2,2-Dimethylpropyl)-1H-pyrazole-4-carboxylic acid is not well understood. However, it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2) and other enzymes. In addition, it is thought to act as an inhibitor of histone deacetylases (HDACs) and other epigenetic enzymes.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound are not well understood. However, it is believed to have anti-inflammatory and antifungal properties. In addition, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and other enzymes, as well as the activity of histone deacetylases (HDACs) and other epigenetic enzymes.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of 5-(2,2-Dimethylpropyl)-1H-pyrazole-4-carboxylic acid in laboratory experiments has several advantages. It is a readily available and inexpensive compound, and its synthesis is relatively straightforward. In addition, it is a stable compound and can be stored for long periods of time without significant degradation.

However, there are also some limitations to the use of this compound in laboratory experiments. It is a relatively reactive compound and can react with other compounds in the reaction mixture, leading to unwanted side reactions. In addition, its mechanism of action is not well understood, making it difficult to predict how it will interact with other compounds.

Direcciones Futuras

The use of 5-(2,2-Dimethylpropyl)-1H-pyrazole-4-carboxylic acid in laboratory experiments is an area of ongoing research. Possible future directions include further investigations into the mechanism of action of the compound, as well as the development of new synthetic methods for its synthesis. In addition, further research into the biochemical and physiological effects of the compound could lead to the development of new pharmaceuticals and agrochemicals. Finally, further research into the use of the compound in other laboratory experiments, such as drug discovery and protein engineering, could lead to new and exciting applications.

Métodos De Síntesis

The synthesis of 5-(2,2-Dimethylpropyl)-1H-pyrazole-4-carboxylic acid can be accomplished by a variety of methods. The most common method is the reaction of 2-methylpropyl bromide with hydrazine hydrate in an aqueous medium. This reaction is typically carried out in a flask at a temperature of 80-90°C and a pressure of 1-2 atm. The reaction yields this compound as the major product, along with some minor by-products.

Safety and Hazards

Propiedades

IUPAC Name |

5-(2,2-dimethylpropyl)-1H-pyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-9(2,3)4-7-6(8(12)13)5-10-11-7/h5H,4H2,1-3H3,(H,10,11)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCNVYPDLSDTPBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC1=C(C=NN1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-3-[(2-methylpropyl)sulfanyl]-1,2,4-thiadiazole](/img/structure/B6350022.png)

![5-Chloro-3-{[(2-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B6350030.png)

![5-Chloro-3-[(3-phenylpropyl)sulfanyl]-1,2,4-thiadiazole](/img/structure/B6350047.png)

![Ethyl 5-[(4-chlorophenyl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B6350073.png)

![Ethyl 5-[(4-bromophenyl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B6350088.png)

![5-[(4-Fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B6350105.png)

![5-[(4-Bromophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B6350124.png)

![3-[4-(Benzyloxy)-3-methoxyphenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B6350130.png)